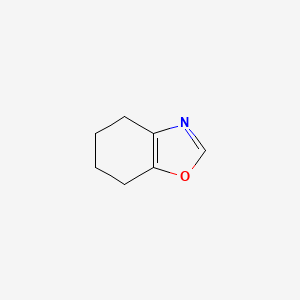

4,5,6,7-Tetrahydro-1,3-benzoxazole

Description

BenchChem offers high-quality 4,5,6,7-Tetrahydro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

40814-50-4 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzoxazole |

InChI |

InChI=1S/C7H9NO/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2 |

InChI Key |

ICZQPMMRUBWVAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)N=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4,5,6,7-Tetrahydro-1,3-benzoxazoles from Cyclohexanone Derivatives: An In-depth Technical Guide

Abstract

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as valuable building blocks for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing this bicyclic system, with a particular focus on methodologies commencing from readily available cyclohexanone derivatives. We will explore the core synthetic pathways, delve into the underlying reaction mechanisms, present comparative data, and provide detailed, field-proven experimental protocols for key transformations. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Tetrahydrobenzoxazole Core

The fusion of a cyclohexyl ring with an oxazole moiety to form the 4,5,6,7-tetrahydro-1,3-benzoxazole system creates a unique chemical architecture. This structure is found in a variety of pharmacologically active compounds. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a well-established pharmacophore known to participate in various non-covalent interactions with biological targets.[1] The partially saturated cyclohexane ring imparts a three-dimensional character to the molecule, which can be crucial for optimizing binding affinity and pharmacokinetic properties.

The versatility of the tetrahydrobenzoxazole core lies in the numerous points for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. This guide will focus on synthetic routes that leverage the reactivity of cyclohexanone and its derivatives, offering a practical and efficient entry into this important class of heterocycles.

Core Synthetic Methodologies

The construction of the 4,5,6,7-tetrahydro-1,3-benzoxazole ring system from cyclohexanone derivatives generally involves the formation of a key intermediate that possesses adjacent amino and hydroxyl functionalities on the cyclohexane ring, which then undergoes cyclization to form the oxazole ring. Alternatively, methods that build the oxazole ring in a concerted or stepwise fashion from a functionalized cyclohexanone precursor are also prevalent.

Strategy 1: Synthesis via α-Functionalized Cyclohexanones

A primary and highly effective approach involves the initial functionalization of the cyclohexanone ring at the α-position to introduce a group that can be converted into the requisite components for oxazole ring formation.

2.1.1. Synthesis from α-Hydroxyketones

The preparation of α-hydroxy cyclohexanone is a critical first step in this pathway.[2][3][4] This can be achieved through various methods, including the direct oxidation of cyclohexanone enolates. Once obtained, the α-hydroxy ketone serves as a versatile precursor for the construction of the oxazole ring.

A robust method for the formation of the oxazole ring from an α-hydroxy ketone involves its reaction with a suitable source of nitrogen and the second carbon atom of the oxazole ring.[5] One common approach is the condensation with cyanamide or a related reagent.

Strategy 2: The Gewald Reaction and Related Approaches

The Gewald reaction, a multicomponent condensation, is a powerful tool for the synthesis of 2-aminothiophenes and can be adapted for the synthesis of related heterocyclic systems.[6][7][8][9] While traditionally used for thiophene synthesis, the principles of the Gewald reaction can be applied to the synthesis of other five-membered heterocycles. A variation of this reaction can provide access to 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazoles. This typically involves the reaction of cyclohexanone, a source of the C2-N unit of the oxazole (such as cyanamide), and an in-situ generated α-hydroxy cyclohexanone equivalent. Microwave-assisted Gewald reactions have been shown to improve reaction yields and reduce reaction times.[10]

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting, optimization, and extension to new substrates. The following sections detail the mechanistic pathways for the key transformations described.

Mechanism of Oxazole Formation from α-Hydroxyketones

The formation of the oxazole ring from an α-hydroxy ketone and a cyanating agent, such as cyanamide, proceeds through a well-defined sequence of steps.

dot digraph "Mechanism of Oxazole Formation from α-Hydroxyketones" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

}

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 3. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Structural Elucidation of 4,5,6,7-Tetrahydro-1,3-Benzoxazole Derivatives: A Comprehensive Guide to X-Ray Crystallography

Executive Summary

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged heterocycle in medicinal chemistry and agrochemical development. It serves as the core pharmacophore in1

1[1], neuroprotective agents, and potent herbicides. While the planar 1,3-oxazole ring provides predictable hydrogen-bonding vectors, the fused partially saturated cyclohexene-like ring introduces significant conformational entropy.For Senior Application Scientists and drug development professionals, understanding the precise 3D atomic arrangement of these derivatives is critical for Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth, causality-driven guide to the X-ray crystal structure analysis of 4,5,6,7-tetrahydro-1,3-benzoxazoles, detailing self-validating crystallization protocols, phase resolution strategies, and the mechanistic insights derived from their structural elucidation.

The Conformational Challenge: Causality in Crystallization

Unlike fully aromatic benzoxazoles, the 4,5,6,7-tetrahydro variant contains four sp

If crystallization is forced too rapidly (e.g., via sudden crash-cooling), the molecules may pack into the crystal lattice in multiple discrete conformations. This conformational heterogeneity manifests as spatial disorder or non-merohedral twinning in the X-ray diffraction pattern, rendering the electron density map uninterpretable. Therefore, crystallization methods must be thermodynamically controlled to allow the flexible ring to find its global energy minimum during nucleation.

Figure 1: Causality-driven logic pathway for crystallizing flexible tetrahydrobenzoxazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Thermodynamically Controlled Crystallization

To overcome the conformational entropy of the tetrahydro ring, use a slow vapor diffusion method.

-

Preparation : Dissolve 10 mg of the 4,5,6,7-tetrahydro-1,3-benzoxazole derivative in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small inner vial.

-

Anti-Solvent Setup : Place the inner vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane). Seal the outer vial tightly.

-

Equilibration : Allow vapor exchange to occur at a constant temperature (typically 4 °C to minimize thermal motion) for 3–7 days.

-

Validation Checkpoint : Inspect under polarized light. Self-Validation: Crystals that extinguish light uniformly upon rotation are single and highly ordered; crystals that show patchy extinction are twinned and must be recrystallized.

Protocol B: X-Ray Diffraction and Disorder Modeling (SHELXL)

Because the sp

-

Cryoprotection : Mount the validated single crystal on a MiTeGen loop using Paratone-N oil and immediately plunge it into a 100 K nitrogen stream. Causality: Cryo-cooling freezes the tetrahydro ring into a single conformer, drastically reducing the atomic displacement parameters (B-factors).

-

Data Collection : Collect diffraction data using Mo K

( -

Integration : Integrate the frames. Validation Checkpoint: An

(or -

Structure Solution : Solve the phase problem using intrinsic phasing (SHELXT). The planar oxazole ring will appear immediately in the initial electron density map.

-

Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically.

-

Disorder Modeling : If the ellipsoids for C5 and C6 appear "cigar-shaped" (indicating the ring is trapped in two competing half-chair conformations), split these atoms into Part 1 and Part 2. Tie their occupancies to a free variable (FVAR) so they sum to 1.0.

-

Final Validation Checkpoint : The refinement is successful and scientifically trustworthy only if

,

Quantitative Structural Data Presentation

The geometric parameters of the 4,5,6,7-tetrahydro-1,3-benzoxazole core are highly conserved across different derivatives. The table below summarizes the benchmark quantitative data expected from a high-quality X-ray structure, serving as a reference for researchers validating their own crystallographic models.

| Structural Feature | Atoms Involved | Typical Value | Structural Significance |

| Oxazole C-O Bond | O1 - C2 | 1.35 - 1.37 Å | Exhibits single bond character; part of the delocalized 5-membered aromatic system. |

| Oxazole C=N Bond | C2 = N3 | 1.29 - 1.31 Å | Imine-like double bond; acts as a critical hydrogen bond acceptor in SBDD. |

| Fused Ring Bridge | C3a = C7a | 1.36 - 1.38 Å | The shared C=C bond bridging the planar oxazole and the puckered tetrahydro ring. |

| Ring Pucker (Torsion) | C4 - C5 - C6 - C7 | 15° to 45° | Non-zero torsion angle definitively proves the non-planar half-chair or envelope conformation of the saturated ring. |

| Internal Angle | N3 - C2 - O1 | ~ 115° | Characteristic acute angle of the oxazole ring, dictating the trajectory of substituents at the C2 position. |

Mechanistic Insights Derived from Crystallography

X-ray crystallography is not merely an analytical tool; it is a definitive method for proving complex reaction mechanisms where spectroscopic data (like NMR) falls short due to overlapping signals or isomeric ambiguity.

A landmark example in the literature is the reported by Jones et al.. The researchers discovered that treating 3-aryltetrahydrobenzisoxazoles with a base resulted in a novel rearrangement. Because the starting material and the product shared identical mass and highly similar basic connectivity, standard analytics could not unambiguously confirm the core structure.

By growing single crystals of the product (specifically the dimethyl-substituted oxazole 6b) and solving its X-ray crystal structure (CCDC 962972–962975), the authors definitively proved that the product was a 2-aryltetrahydrobenzoxazole. This structural validation anchored their proposed mechanism: a base-mediated ring opening to an azirine/nitrile ylide intermediate, followed by a 6

Figure 2: Mechanistic pathway of the isoxazole-to-oxazole rearrangement, validated by X-ray crystallography.

Similarly, in SBDD, the X-ray crystal structures of 1

1[1] revealed that the steric bulk and specific half-chair pucker of the saturated ring perfectly complement the hydrophobic binding pocket of the receptor, explaining their potent agonistic activity compared to planar, fully aromatic analogs.Conclusion

The structural elucidation of 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives requires a deep understanding of the causality between molecular flexibility and crystal lattice thermodynamics. By employing thermodynamically controlled crystallization, rigorous cryo-cooling, and precise disorder modeling during refinement, researchers can generate highly trustworthy, self-validating structural models. These crystallographic insights remain the gold standard for validating novel synthetic methodologies and driving the structure-based design of next-generation therapeutics.

References

-

Jones, R. C. F., Chatterley, A., Marty, R., Owton, W. M., & Elsegood, M. R. J. (2015). "Isoxazole to oxazole: a mild and unexpected transformation." Chemical Communications, 51, 1112-1115.

-

Haffner, C. D., et al. (2004). "Structure-Based Design of Potent Retinoid X Receptor

Agonists." Journal of Medicinal Chemistry, 47(8), 2010-2029.1

Sources

A Technical Guide to the Forced Degradation of 4,5,6,7-Tetrahydro-1,3-Benzoxazole: A Methodological Framework

Executive Summary

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[1][2][3] This guide presents a comprehensive technical framework for investigating the stability of 4,5,6,7-tetrahydro-1,3-benzoxazole under acidic and basic conditions. While specific degradation data for this molecule is not publicly available, this document leverages established principles of oxazole chemistry and regulatory guidelines to outline a robust, scientifically-grounded methodology.[4][5] The protocols herein are designed to identify potential degradation pathways, inform the development of stability-indicating analytical methods, and ultimately ensure the quality, safety, and efficacy of potential drug products.[2][6][7] This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing the stability profile of novel chemical entities.

Introduction: The Imperative of Stability Analysis

The Role of Forced Degradation in Pharmaceutical Development

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[8] Forced degradation studies are intentionally aggressive investigations designed to accelerate the chemical degradation of a drug substance.[3] The objectives of these studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are multifaceted:

-

Elucidation of Degradation Pathways: To understand how the molecule breaks down under various stressors.[1][6][7]

-

Identification of Degradation Products: To isolate and characterize potential impurities that could form during storage.[3][6]

-

Development of Stability-Indicating Methods: To ensure that the analytical methods used for routine stability testing can accurately separate and quantify the intact API from its degradants.[6][7][8]

-

Informing Formulation and Packaging: To guide the development of a stable drug product by understanding the molecule's liabilities.[2][3]

A typical forced degradation study aims for a target degradation of 5-20% of the parent molecule.[1][9] This range is considered optimal for producing a sufficient quantity of degradants for analysis without completely destroying the sample, which could lead to complex secondary degradation pathways.[9]

Profile of 4,5,6,7-Tetrahydro-1,3-Benzoxazole

4,5,6,7-tetrahydro-1,3-benzoxazole is a heterocyclic compound featuring a bicyclic system where an oxazole ring is fused to a cyclohexene ring. The oxazole ring is an aromatic, five-membered heterocycle containing both oxygen and nitrogen. This structure confers a unique electronic profile that dictates its chemical reactivity and, by extension, its stability.

Predicted Hydrolytic Stability Based on the Oxazole Moiety

The oxazole ring is generally characterized as an electron-deficient system due to the electronegativity of the oxygen and nitrogen atoms.[5] This electronic nature suggests a susceptibility to hydrolytic cleavage under both acidic and basic conditions.

-

Acidic Conditions: The pyridine-like nitrogen atom at position 3 is weakly basic (pKa of the conjugate acid is ~0.8) and is the likely site of initial protonation.[4][10] This protonation would further activate the ring toward nucleophilic attack by water, potentially leading to ring opening.

-

Basic Conditions: The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack by hydroxide ions.[5] This can lead to ring cleavage, forming various potential intermediates.

The fused, non-aromatic tetrahydrobenzene ring is not expected to be reactive under the hydrolytic conditions described but may influence the overall electronic properties and solubility of the molecule.

Putative Degradation Pathways

Based on the fundamental reactivity of the oxazole ring, we can postulate the following degradation mechanisms. These diagrams serve as a theoretical starting point for the elucidation of structures observed during analysis.

Predicted Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is likely initiated by the protonation of the ring nitrogen. This enhances the electrophilicity of the C2 carbon, making it susceptible to attack by water. Subsequent ring-opening and hydrolysis would lead to the formation of an amino alcohol and a carboxylic acid derivative.

Caption: Predicted pathway for acid-catalyzed degradation of the oxazole ring.

Predicted Base-Catalyzed Hydrolysis Pathway

In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electron-deficient C2 carbon. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring cleavage.

Caption: Predicted pathway for base-catalyzed degradation of the oxazole ring.

Experimental Design & Protocols

A successful forced degradation study relies on a systematic approach that includes careful selection of stress conditions, appropriate controls, and a robust analytical finish.[1][11]

Overall Experimental Workflow

The workflow is designed to ensure that the results are reproducible and that the degradation is a direct result of the applied stress. This self-validating system includes control samples at each stage to account for any degradation that may occur from sample handling or the analytical method itself.

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Acid-Induced Degradation

Rationale: Hydrochloric acid (HCl) is a non-oxidizing strong acid commonly used for hydrolysis studies. A concentration of 0.1 M at an elevated temperature (e.g., 60°C) provides sufficient stress to induce degradation within a practical timeframe (e.g., 24 hours) for many compounds.[8] The time points are selected to map the degradation kinetics.

Methodology:

-

Preparation: Prepare a stock solution of 4,5,6,7-tetrahydro-1,3-benzoxazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Sample: In a sealed vial, mix 1 mL of the API stock solution with 9 mL of 0.1 M HCl.

-

Control Sample: In a separate sealed vial, mix 1 mL of the API stock solution with 9 mL of the solvent used for the stock solution.

-

Incubation: Place both vials in a thermostatically controlled oven or water bath at 60°C.

-

Time Points: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample vial.

-

Quenching: Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH. This step is critical to stop the degradation reaction and prevent further changes before analysis.

-

Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside a similarly diluted control sample.

Protocol 2: Base-Induced Degradation

Rationale: Sodium hydroxide (NaOH) is a strong base used to promote base-catalyzed hydrolysis. The conditions (0.1 M, 60°C) are chosen to parallel the acid stress test, allowing for a direct comparison of the molecule's stability in different pH extremes.

Methodology:

-

Preparation: Use the same 1 mg/mL API stock solution as prepared for the acid study.

-

Stress Sample: In a sealed vial, mix 1 mL of the API stock solution with 9 mL of 0.1 M NaOH.

-

Control Sample: Prepare a control sample as described in the acid protocol.

-

Incubation: Place both vials in a thermostatically controlled oven or water bath at 60°C.

-

Time Points: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample vial.

-

Quenching: Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M HCl.

-

Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside a similarly diluted control sample.

Analytical Strategy and Data Interpretation

The cornerstone of a forced degradation study is a robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[6][12]

Stability-Indicating HPLC Method

The analytical method must be capable of separating the intact parent peak from all process impurities and degradation products.[12]

-

Column: A C18 column is a common starting point for separating small molecules.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all peaks.

-

Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. It not only quantifies the peaks but also provides UV spectral data, which is used for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

Data Interpretation and Reporting

The primary data from the HPLC analysis will be the peak area of the intact API and any new peaks corresponding to degradation products.

Table 1: Example Data Summary for Acid Degradation Study (Note: This is a hypothetical data representation for illustrative purposes.)

| Time Point (Hours) | API Peak Area | % API Remaining | Degradant 1 Peak Area | Degradant 2 Peak Area | Mass Balance (%) |

| 0 | 1,250,000 | 100.0 | 0 | 0 | 100.0 |

| 2 | 1,187,500 | 95.0 | 45,000 | 10,000 | 99.6 |

| 4 | 1,125,000 | 90.0 | 88,000 | 22,000 | 99.2 |

| 8 | 1,031,250 | 82.5 | 155,000 | 45,000 | 98.5 |

| 24 | 875,000 | 70.0 | 280,000 | 75,000 | 98.0 |

Key Metrics:

-

% Degradation: Calculated from the decrease in the peak area of the parent API relative to the time-zero sample.

-

Mass Balance: The sum of the assay of the parent drug and the impurities. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected.[11]

Identification of Degradants

Once degradation is confirmed, the next crucial step is to identify the structures of the major degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.[12][13] By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent API, a molecular formula can be proposed. Further fragmentation analysis (MS/MS) can provide structural information to confirm the proposed degradation pathways.[13]

Conclusion

This guide provides a foundational methodology for assessing the stability of 4,5,6,7-tetrahydro-1,3-benzoxazole under hydrolytic stress conditions. By following these scientifically-grounded and self-validating protocols, researchers can systematically probe the molecule's vulnerabilities, elucidate degradation pathways, and develop the robust analytical methods required for regulatory submissions.[1][6] The insights gained from these studies are not merely a regulatory requirement but an indispensable component of rational drug formulation and development, ensuring the delivery of a safe and stable final product.

References

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

-

Wikipedia. (n.d.). Oxazole. Available at: [Link]

-

Chem Eazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

-

Allied Laboratories. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

- Patel, P. N., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences.

-

van der Wal, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Available at: [Link]

-

Scribd. (n.d.). Understanding Oxazole and Its Derivatives. Available at: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

-

LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. onyxipca.com [onyxipca.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. ijcrt.org [ijcrt.org]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. sepscience.com [sepscience.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Engineering the 4,5,6,7-Tetrahydro-1,3-benzoxazole Scaffold: A Technical Guide to Design, Synthesis, and Pharmacological Application

Executive Summary

The 4,5,6,7-tetrahydro-1,3-benzoxazole architecture represents a highly versatile, privileged scaffold in modern medicinal chemistry. By fusing a planar, electron-rich oxazole ring with a flexible, sp3-hybridized cyclohexane system, this bicyclic core strikes an optimal balance between lipophilicity, hydrogen-bonding capacity, and three-dimensional complexity. This whitepaper provides an in-depth analysis of the scaffold's physicochemical properties, synthetic methodologies, and broad pharmacological utility, equipped with self-validating experimental protocols for drug development professionals.

Structural Rationale and Physicochemical Profiling

In drug discovery, the transition from flat, fully aromatic systems to partially saturated bicyclic rings is a proven strategy to improve pharmacokinetic profiles. Unlike fully aromatic benzoxazoles, which often suffer from poor aqueous solubility and off-target "flat-molecule" toxicity (such as DNA intercalation), the tetrahydro derivative introduces out-of-plane sp3 carbons.

This structural feature enhances the fraction of sp3 carbons (

Pharmacological Landscape & Target Engagement

Neuroprotection via p53 Inhibition

One of the most prominent applications of the 4,5,6,7-tetrahydro-1,3-benzoxazole core is in the development of p53 inhibitors, specifically the oxygen analogue of pifithrin-α (PFT-α (O)). In models of traumatic brain injury (TBI) and glutamate-induced excitotoxicity, PFT-α (O) demonstrates potent neuroprotective effects by suppressing the p53-dependent upregulation of pro-apoptotic factors like PUMA[2].

Metabolic, Viral, and Cardiovascular Targets

Beyond neurology, the scaffold has been utilized across diverse therapeutic areas:

-

Metabolic Disorders: Used as a core motif in the design of GPR119 receptor agonists to modulate metabolic pathways[3].

-

Cardiovascular Disease: 2-dialkylamino and 6-alkylamino substituted derivatives act as specific dopamine D-2 agonists, increasing available neurohormones for antihypertensive effects[1].

-

Antiviral Agents: Dihydropyrimidine derivatives incorporating the tetrahydrobenzo[d]oxazole-5-carboxylate moiety have shown efficacy in inhibiting Hepatitis B Virus (HBV) replication[4].

Synthetic Methodologies and Mechanistic Causality

The foundational synthesis of the core 2-amino-4,5,6,7-tetrahydrobenzoxazole relies on the condensation of a cyclic

Synthetic workflow for 2-amino-4,5,6,7-tetrahydrobenzoxazole and PFT-α (O).

Causality in Reagent Selection: The use of 2-hydroxycyclohexanone dimer rather than the monomer is a critical strategic choice. The monomer is highly reactive and prone to rapid self-condensation or oxidation. The dimer acts as a stable reservoir, slowly dissociating into the monomer upon heating. This controlled release ensures a steady-state concentration of the reactive species, favoring the bimolecular condensation with cyanamide over degradation[2].

Experimental Protocols: A Self-Validating System

As a standard of scientific integrity, the following protocols include built-in validation checkpoints to ensure reproducibility and data integrity.

Protocol 1: Synthesis of PFT-α (O) Analogue

Target: 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzooxazolyl)ethanone HBr

-

Core Formation: Suspend 2-hydroxycyclohexanone dimer (1.0 eq) and cyanamide (2.5 eq) in a reaction vessel. Heat the mixture in a 95°C oil bath for 2 hours[2].

-

Causality: The elevated temperature is strictly required to crack the dimer and overcome the activation energy barrier for the cyclization of the oxazole ring.

-

Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). Disappearance of the dimer spot and appearance of a highly polar, UV-active spot confirms the formation of the intermediate.

-

-

Alkylation: Dissolve the isolated 2-amino-4,5,6,7-tetrahydrobenzoxazole in anhydrous ethanol. Add

-bromo-4-methylacetophenone (1.1 eq) dropwise. Stir at room temperature for 48 hours[2].-

Causality: Room temperature is maintained to prevent over-alkylation and thermal degradation of the newly formed imino-oxazole intermediate.

-

-

Isolation and Salt Formation: Filter the resulting precipitate. Recrystallize from Methanol/Ethyl Acetate.

-

Causality: The product naturally precipitates as the hydrobromide (HBr) salt due to the bromide leaving group. This salt form is deliberately retained because the free base exhibits poor aqueous solubility, which would compromise downstream cell culture assays[2].

-

Validation Checkpoint 2: Conduct

H-NMR and HPLC. Purity must exceed 99% before biological evaluation to rule out cellular toxicity from unreacted

-

Protocol 2: In Vitro Glutamate-Induced Excitotoxicity Assay

Mechanism of PFT-α (O) preventing glutamate-induced apoptosis via p53 inhibition.

-

Cell Culture & Pre-treatment: Culture primary cortical neurons. Pre-treat with PFT-α (O) (dissolved in 100% DMSO, final assay concentration 10 μM) for 1 hour[2].

-

Causality: Pre-treatment allows the highly permeable tetrahydrobenzoxazole inhibitor to cross the cell membrane and establish intracellular target engagement with p53 prior to the stress stimulus.

-

-

Stress Induction: Challenge the neuronal cultures with 50 mM glutamate to induce excitotoxicity[2].

-

Endpoint Validation: At 24 hours post-challenge, extract RNA and perform qRT-PCR for PUMA mRNA levels.

-

Validation Checkpoint 3: Include a vehicle control (DMSO only) and a positive control (glutamate only). The assay is only valid if the glutamate-only arm shows a statistically significant upregulation of PUMA compared to the vehicle.

-

Quantitative Data Summary

The following table synthesizes the biological activity and structural features of key 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives discussed in the literature.

| Compound Class / Derivative | Primary Target | Therapeutic Indication | Key Structural Feature | Biological Activity / Efficacy |

| PFT-α (O) | p53 (Inhibitor) | Traumatic Brain Injury / Neuroprotection | 2-imino-3-(2-oxo-2-arylethyl) substitution | Protects cortical cells at 10 μM; suppresses PUMA mRNA[2] |

| GPR119 Agonists | GPR119 (Agonist) | Metabolic Disorders | Pyridazinone-substituted tetrahydrobenzoxazole | Modulates GPR119 receptor activity[3] |

| Dialkylamino-THBO | Dopamine D-2 (Agonist) | Cardiovascular / Antihypertensive | 2-dialkylamino and 6-alkylamino substitution | Increases available neurohormones (dopamine/norepinephrine)[1] |

| Dihydropyrimidine-THBO | HBV | Viral Infection | Tetrahydrobenzo[d]oxazole-5-carboxylate | Inhibits HBV replication[4] |

References

-

Title: EP0207696A1 - Dialkylaminotetrahydrobenzothiazoles and oxazoles Source: Google Patents URL: 1

-

Title: Post-trauma administration of the pifithrin-α oxygen analogue improves histological and functional outcomes after experimental traumatic brain injury Source: PMC (nih.gov) URL: 2

-

Title: Matthias Grauert's research works | University of Applied Sciences Biberach and other places Source: ResearchGate URL: 3

-

Title: WO2019214610A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases Source: Google Patents URL: 4

Sources

- 1. EP0207696A1 - Dialkylaminotetrahydrobenzothiazoles and oxazoles - Google Patents [patents.google.com]

- 2. Post-trauma administration of the pifithrin-α oxygen analogue improves histological and functional outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2019214610A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]

literature review of the biological activities of saturated benzoxazole analogues

The following technical guide provides an in-depth review of Saturated Benzoxazole Analogues , specifically focusing on 4,5,6,7-tetrahydrobenzoxazoles and their bioisosteric relationships with tetrahydrobenzothiazoles (e.g., Pramipexole) and tetrahydroindazoles.

Focus: 4,5,6,7-Tetrahydrobenzoxazoles & Octahydrobenzoxazoles Context: Medicinal Chemistry & Bioisosteric Replacement Strategies

Executive Summary

While aromatic benzoxazoles are ubiquitous in medicinal chemistry, their saturated analogues —specifically 4,5,6,7-tetrahydrobenzoxazoles and octahydrobenzoxazoles —represent a distinct "Escape from Flatland" strategy. By saturating the benzene ring, researchers introduce

This guide synthesizes the pharmacological potential of these analogues, highlighting their role as bioisosteres of the clinically validated tetrahydrobenzothiazoles (e.g., dopamine agonists) and their emerging utility in HSP90 inhibition and antimicrobial applications.

Part 1: Structural Significance & SAR Logic[1]

The "Saturated" Advantage

The transition from a planar benzoxazole to a tetrahydro- or octahydro- analogue fundamentally alters the pharmacophore:

| Feature | Aromatic Benzoxazole | 4,5,6,7-Tetrahydrobenzoxazole | Octahydrobenzoxazole |

| Geometry | Planar (2D) | Partially Planar / Half-Chair | 3D (Chair/Boat) |

| Chirality | Achiral | Achiral (unless substituted) | Chiral Centers (C3a, C7a) |

| Solubility | Low (Pi-stacking) | Improved | High |

| Metabolism | Phase I Oxidation prone | Aliphatic oxidation sites | Stereoselective metabolism |

| Bioisostere | Indole, Benzothiazole | Tetrahydrobenzothiazole | Decahydroquinoline |

Bioisosteric Relationships

The most critical SAR insight is the relationship between 4,5,6,7-tetrahydrobenzoxazole (Oxygen core) and 4,5,6,7-tetrahydrobenzothiazole (Sulfur core).

-

Thiazole (S): Lipophilic, poor H-bond acceptor. (e.g., Pramipexole - Parkinson's).[1][2]

-

Oxazole (O): Less lipophilic, strong H-bond acceptor.

-

Substitution: Replacing S with O lowers

by ~0.5–1.0 units, improving water solubility and altering CNS penetration profiles.

Figure 1: Structural relationship showing the strategic pivot from planar aromatics to saturated bioisosteres.

Part 2: Synthesis Strategies

The synthesis of saturated benzoxazole analogues differs significantly from the aromatic parent. It typically avoids the high-temperature condensation of aminophenols.

The Modified Hantzsch/Gewald Approach

The primary route to 2-amino-4,5,6,7-tetrahydrobenzoxazoles involves the reaction of

Protocol Summary:

-

Precursor: 2-Bromocyclohexanone (generated in situ from cyclohexanone).

-

Cyclization: Condensation with Urea (for 2-amino) or Amides (for 2-alkyl).

-

Yield: Typically 50–75%.

Cyclization of 2-Aminocyclohexanols (Octahydro- series)

For the fully saturated octahydrobenzoxazole (perhydrobenzoxazole), the reaction starts with 2-aminocyclohexanol.

-

Stereochemistry: The cis- or trans- configuration of the starting material dictates the ring fusion (cis-fused vs. trans-fused).

-

Reagent: Phosgene (or triphosgene/CDI) yields the cyclic carbamate (octahydro-2-benzoxazolone).

Figure 2: Synthetic pathway for the construction of the tetrahydrobenzoxazole core.

Part 3: Therapeutic Profiles

CNS Activity: Dopamine Agonism (The Pramipexole Connection)

The most high-value target for this scaffold is the Dopamine D2/D3 receptor .

-

Mechanism: The 2-amino-4,5,6,7-tetrahydro- moiety mimics the ethylamine side chain of dopamine, held in a rigid conformation.

-

Oxazole vs. Thiazole: While the thiazole (Pramipexole) is the market leader for Parkinson's, the oxazole analogue has been studied as a "Probe Compound."

-

Binding Affinity: The oxazole analogue generally shows lower affinity for D2/D3 than the thiazole due to the loss of the "aromatic-like" character of the sulfur ring, but it retains significant activity.

-

Neuroprotection: The (+) enantiomers of these fused systems (both oxazole and thiazole) often show neuroprotective effects independent of dopamine receptors (mitochondrial antioxidant activity).

-

Oncology: HSP90 Inhibition

Recent literature (e.g., PMC6130499) identifies 4,5,6,7-tetrahydro-1,2-benzisoxazoles (isomeric to benzoxazole) as potent HSP90 inhibitors.

-

Target: N-terminal ATP binding pocket of HSP90.

-

Effect: Degradation of client proteins (HER2, EGFR, c-Met).

-

Data: 4,5,6,7-tetrahydrobenzisoxazole derivatives have demonstrated IC50 values < 1.0

M against MCF-7 (breast cancer) lines.

Antimicrobial & Antifungal

Saturated benzoxazoles, particularly those with lipophilic substitutions at the 2-position, act as membrane disruptors.

-

Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) and Fungi (C. albicans).

-

SAR: Activity increases with the chain length of the 2-alkyl substituent (peaking at C8–C10), suggesting a surfactant-like mechanism where the tetrahydro- core acts as the polar head group.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzoxazole

This protocol utilizes a modified Gewald-type condensation.

-

Reagents: Cyclohexanone (10 mmol), Urea (20 mmol), Iodine (catalytic), or NBS (10 mmol).

-

Procedure:

-

Dissolve cyclohexanone in ethanol (50 mL).

-

Add NBS (N-bromosuccinimide) portion-wise at 0°C to generate 2-bromocyclohexanone in situ. Stir for 30 mins.

-

Add Urea (excess) and reflux for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3) for disappearance of bromoketone.

-

-

Workup:

-

Cool mixture; neutralize with aqueous

. -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with brine, dry over

.

-

-

Purification: Recrystallize from Ethanol/Water.

-

Validation:

NMR (DMSO-

Protocol B: MTT Cytotoxicity Assay (MCF-7 Cell Line)

Standard validation for anticancer potential of the tetrahydro- scaffold.

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add test compounds (dissolved in DMSO) at concentrations 0.1 – 100

M. Include Doxorubicin as positive control. -

Incubation: 48 hours at 37°C, 5%

. -

Development:

-

Add 20

L MTT reagent (5 mg/mL in PBS). Incubate 4h. -

Remove media; add 150

L DMSO to solubilize formazan crystals.

-

-

Readout: Measure Absorbance at 570 nm.

-

Calculation:

.

Part 5: Data Summary & Future Outlook

Comparative Activity Profile

| Scaffold Type | Target | Activity Level | Key Reference |

| 4,5,6,7-Tetrahydrobenzoxazole | Antimicrobial (Gram +) | Moderate (MIC 12–50 | Vinsova et al. [1] |

| 4,5,6,7-Tetrahydrobenzothiazole | Dopamine D2/D3 | High (nM affinity) | Pramipexole Data [2] |

| 4,5,6,7-Tetrahydrobenzisoxazole | HSP90 (Anticancer) | High (IC50 < 1 | Drygin et al. [3] |

Future Outlook: The field is moving toward chiral octahydrobenzoxazoles as scaffolds for asymmetric synthesis and as specific ion-channel blockers. The "retro-inverso" strategy of replacing the sulfur in Pramipexole-like drugs with oxygen (creating the tetrahydrobenzoxazole) remains a viable strategy to reduce lipophilicity and avoid sulfur-related metabolic toxicity.

References

-

Vinsova, J., et al. (2006). Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. Bioorganic & Medicinal Chemistry. Link

-

Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine. Journal of Medicinal Chemistry. Link

-

Drygin, D., et al. (2018). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors. Journal of Medicinal Chemistry. Link

-

Gautam, M. K., et al. (2022). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles. SSRN.[3] Link

-

Siddiqui, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Link

Sources

Methodological & Application

Application Note: 4,5,6,7-Tetrahydro-1,3-Benzoxazole Scaffold in the Synthesis of Novel Therapeutic Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Stereoelectronic Rationale

In modern drug discovery, the identification of versatile, drug-like scaffolds is paramount for navigating complex structure-activity relationship (SAR) landscapes. The 4,5,6,7-tetrahydro-1,3-benzoxazole moiety has emerged as a highly privileged bicyclic scaffold. By fusing a flexible, lipophilic aliphatic cyclohexane ring with a rigid, polar, hydrogen-bonding-capable oxazole core, this structural motif offers a unique stereoelectronic profile.

As an application scientist, I frequently utilize this scaffold when a target requires a molecule capable of anchoring into deep hydrophobic pockets (via the saturated tetramethylene bridge) while maintaining critical dipole interactions or metal-coordination capabilities (via the oxygen and nitrogen heteroatoms of the oxazole ring). This guide details the application of the 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold across multiple therapeutic domains, providing field-proven synthetic protocols and mechanistic insights.

Therapeutic Applications & Pharmacological Data

The 4,5,6,7-tetrahydro-1,3-benzoxazole core is not limited to a single therapeutic class. It has been successfully deployed as a bioisostere, a peripheral binding element, and a core pharmacophore in treatments ranging from neuroprotection to metabolic disorders. The table below summarizes the quantitative pharmacological data for key therapeutic agents utilizing this scaffold.

Table 1: Pharmacological Profile of 4,5,6,7-Tetrahydro-1,3-benzoxazole Derivatives

| Compound Class / Derivative | Primary Target | Indication | Key Pharmacological Metric / Efficacy |

| PFT-α (O) (Pifithrin-α oxygen analogue) | p53 (Transcription Factor) | Traumatic Brain Injury (TBI) / Neuroprotection | Reduces PUMA mRNA; protects against 50mM glutamate excitotoxicity[1]. |

| 4-Arylpiperidine Derivatives | Opioid Receptors (µ, δ, κ) | Pruritus (Itch) | Demonstrates high binding affinity with Ki ≤ 4000 nM for the µ receptor[2]. |

| Alkylaminopyridine Derivatives | Neuropeptide Y (NPY) Receptor | Obesity, Diabetes, CNS Disorders | Antagonizes NPY binding; reverses insulin resistance and fat accumulation[3]. |

| Tetrahydrobenzoxazole Propenoic Acids | Retinoid X Receptor α (RXRα) | Metabolic Disorders / Cancer | Exhibits potent agonist activity with Ki = 6 nM[4]. |

Deep Dive: Synthesis and Application of PFT-α (O) for Neuroprotection

One of the most prominent applications of the 4,5,6,7-tetrahydrobenzoxazole scaffold is in the synthesis of PFT-α (O) (1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzooxazolyl)ethanone).

Mechanism of Action & Causality in Design

Following Traumatic Brain Injury (TBI), cellular stress activates the p53 transcription factor, which transactivates pro-apoptotic genes like PUMA and Bax, leading to mitochondrial membrane permeabilization and delayed neuronal death. PFT-α (O) acts as a reversible inhibitor of p53-induced apoptosis[1].

Design Rationale: The original Pifithrin-α molecule utilized a benzothiazole core (sulfur analogue). However, sulfur-containing PFT-α is prone to rapid degradation in cellular environments. By substituting sulfur with oxygen to form the 4,5,6,7-tetrahydrobenzoxazole analogue (PFT-α (O)), researchers achieved a significantly more stable compound that exhibits superior neuroprotective activity in vitro and in vivo[1].

Figure 1: p53-mediated apoptotic signaling pathway and the inhibitory intervention by PFT-α (O).

Validated Experimental Protocols

The synthesis of PFT-α (O) is a robust, two-step process that highlights the chemical accessibility of the 4,5,6,7-tetrahydrobenzoxazole core[1].

Protocol A: Synthesis of the Core (2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazole)

Objective: Construct the bicyclic core via the condensation of 2-hydroxycyclohexanone dimer with cyanamide. Causality & Rationale: The 2-hydroxycyclohexanone dimer exists in equilibrium with its monomeric α-hydroxyketone form. A 95 °C oil bath is strictly required to provide the thermal energy necessary to dissociate the dimer into the reactive monomer and drive the subsequent dehydration/cyclization step. At room temperature, this reaction stalls.

Step-by-Step Methodology:

-

Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-hydroxycyclohexanone dimer (1.0 equiv) and cyanamide (1.2 equiv). Note: The slight excess of cyanamide ensures complete consumption of the dimer.

-

Thermal Activation: Immerse the flask in a pre-heated oil bath at 95 °C. Stir the neat mixture vigorously. The solid dimer will melt and dissociate, allowing the condensation to proceed.

-

Monitoring: Monitor the reaction via LC-MS until the dimer is fully consumed (typically 2–4 hours).

-

Workup: Cool the mixture to room temperature. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3 to remove unreacted cyanamide and acidic byproducts.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazole can be used directly in the next step or purified via flash chromatography.

Protocol B: Alkylation to form PFT-α (O) Hydrobromide

Objective: Selectively alkylate the nitrogen system of the 2-aminobenzoxazole core using 2-bromo-4'-methylacetophenone. Causality & Rationale: The 2-aminooxazole system exhibits tautomerism. Alkylation occurs preferentially at the more nucleophilic endocyclic nitrogen, yielding the 2-imino-3(2H)-benzoxazolyl derivative. The reaction is deliberately conducted at room temperature over 48 hours. Heating must be avoided to prevent over-alkylation and thermal degradation of the sensitive α-bromoketone.

Step-by-Step Methodology:

-

Solvation: Dissolve the purified 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazole (1.0 equiv) in a polar aprotic solvent (e.g., acetone) to ensure solubility of the starting materials.

-

Alkylation: Add 2-bromo-4'-methylacetophenone (1.05 equiv) dropwise to the stirring solution at room temperature.

-

Precipitation: Stir the mixture continuously for 48 hours. The product, forming as a hydrobromide salt, will precipitate directly from the reaction mixture. This precipitation drives the reaction forward via Le Chatelier's principle.

-

Harvesting: Collect the precipitate by vacuum filtration. Wash the filter cake with cold acetone to remove unreacted starting materials.

-

Purification: Recrystallize the crude solid from a mixture of Methanol/Ethyl Acetate (MeOH/EtOAc) to obtain pure PFT-α (O) as a hydrobromide salt (>99% purity).

Figure 2: Step-by-step synthetic workflow for the preparation of PFT-α (O) hydrobromide.

Application in GPCR Targeting (Opioid & NPY Receptors)

Beyond kinase and transcription factor inhibition, the 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is highly effective in targeting G-Protein Coupled Receptors (GPCRs).

-

Opioid Receptors (Pruritus Treatment): In the development of 4-arylpiperidine derivatives for the treatment of pruritus, the tetrahydrobenzoxazole moiety is appended to the piperidine core. The scaffold acts as a bulky, lipophilic anchor that drastically increases the binding affinity at the µ, δ, and κ opioid receptors (Ki < 4000 nM)[2]. The spatial volume of the cyclohexane ring perfectly occupies the hydrophobic sub-pocket of the opioid receptor, while the oxazole nitrogen participates in essential hydrogen bonding.

-

Neuropeptide Y (NPY) Receptors: NPY is a peptide abundantly present in the nervous system that promotes fat accumulation and insulin resistance. Alkylaminopyridine derivatives incorporating the 4,5,6,7-tetrahydro-1,3-benzoxazole group have been synthesized as potent NPY receptor antagonists[3]. In these structures, the scaffold serves to modulate the lipophilicity (LogP) of the drug, ensuring adequate penetration across the blood-brain barrier (BBB) to reach central NPY receptors.

Conclusion

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a masterclass in structural versatility. Whether it is utilized to stabilize a fragile p53 inhibitor like PFT-α (O), anchor an opioid receptor modulator, or fine-tune the BBB permeability of an NPY antagonist, its unique combination of aliphatic bulk and heteroaromatic polarity makes it an indispensable tool in the medicinal chemist's arsenal. By adhering to the thermodynamic and kinetic principles outlined in the protocols above, researchers can reliably synthesize and derivatize this core for novel therapeutic applications.

References

- Source: National Institutes of Health (NIH)

- EP1072601B1 - 4-arylpiperidine derivatives for the treatment of pruritus Source: Google Patents / European Patent Office URL

- AU2009220605A1 - Alkylaminopyridine derivative Source: Google Patents URL

- Source: American Chemical Society (ACS)

Sources

- 1. Post-trauma administration of the pifithrin-α oxygen analogue improves histological and functional outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1072601B1 - 4-arylpiperidine derivatives for the treatment of pruritus - Google Patents [patents.google.com]

- 3. AU2009220605A1 - Alkylaminopyridine derivative - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the In Vitro Screening of 4,5,6,7-Tetrahydro-1,3-Benzoxazole Libraries Against Cancer Cell Lines

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold represents a promising chemotype in the discovery of novel anticancer agents. Its unique structural features offer a three-dimensional diversity that can be exploited for potent and selective interactions with various biological targets implicated in cancer progression. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro screening of compound libraries based on this scaffold. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for cytotoxicity screening, and discuss the interpretation of data to identify and validate lead compounds. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data for advancing promising candidates in the drug discovery pipeline.

Introduction: The Rationale for Targeting Cancer with 4,5,6,7-Tetrahydro-1,3-Benzoxazole Derivatives

The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically approved drugs.[1][2] The benzoxazole ring system, a fused bicyclic heteroaromatic structure, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[3] Numerous studies have demonstrated the anti-proliferative, cytotoxic, and apoptosis-inducing properties of various benzoxazole derivatives against a panel of human cancer cell lines.[4][5][6]

The 4,5,6,7-tetrahydro-1,3-benzoxazole core, a partially saturated analog of benzoxazole, offers distinct advantages for library design. The non-aromatic, puckered cyclohexane ring introduces a greater degree of conformational flexibility and three-dimensionality compared to its planar aromatic counterpart. This "3D" character can facilitate novel binding interactions with protein targets that are often unachievable with flat aromatic systems, potentially leading to improved potency and selectivity.

The overarching goal of the screening campaign described here is to systematically evaluate a library of 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives to identify "hits"—compounds that exhibit significant and selective cytotoxicity against cancer cell lines. This process is the critical first step in a long cascade of preclinical development.

Experimental Design: A Strategy for Meaningful Data

A successful screening campaign is built on a foundation of careful planning. The choices made at this stage will directly impact the quality and interpretability of the results.

Cancer Cell Line Panel Selection

Screening against a single cancer cell line provides a very narrow view of a compound's activity. A well-curated panel of cell lines is essential to understand the breadth and potential selectivity of the library.

-

Rationale: Cancer is a heterogeneous disease.[2] A compound that is potent against a breast cancer cell line may be inactive against a lung cancer line. Using a panel representing different tumor types (e.g., breast, lung, colon, leukemia) provides a broader perspective on the potential clinical applications.[7][8]

-

Recommended Starter Panel:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive.

-

MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often more aggressive and resistant to hormonal therapies.[5]

-

A549: A human lung carcinoma cell line.

-

HCT116: A human colorectal carcinoma cell line.[6]

-

K-562: A human myelogenous leukemia cell line.

-

-

Inclusion of a "Normal" Cell Line: To assess preliminary selectivity and general cytotoxicity, it is highly recommended to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized but non-transformed cell line like HaCaT (human keratinocytes).[4][9] A favorable hit will show a significantly higher potency against cancer cells than normal cells.

Assay Selection: Choosing the Right Tool for the Job

Cytotoxicity assays are the workhorses of in vitro screening, measuring the ability of a compound to kill or inhibit the proliferation of cancer cells.[10][11] The choice of assay depends on factors like throughput, cost, mechanism of action, and potential for compound interference.

-

Colorimetric Assays (e.g., MTT, SRB):

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic and widely used assay that measures mitochondrial reductase activity.[1][8] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

-

Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. It is a robust and less-prone-to-interference assay compared to MTT.[6]

-

-

Luminescence-Based Assays (e.g., CellTiter-Glo®):

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures intracellular ATP levels. Since ATP is a key indicator of metabolically active cells, the luminescent signal is directly proportional to the number of viable cells.[12] It is highly sensitive, has a large dynamic range, and is well-suited for high-throughput screening (HTS).

-

For the protocols detailed in this guide, we will focus on the MTT assay due to its widespread use and cost-effectiveness, making it accessible to most research laboratories.

Detailed Protocols and Methodologies

Scientific integrity demands meticulous execution. The following protocols are designed to be self-validating, with built-in controls to ensure data reliability.

Materials and Reagents

-

Selected cancer and non-cancerous cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

4,5,6,7-Tetrahydro-1,3-Benzoxazole library compounds

-

Positive control drug (e.g., Doxorubicin or Cisplatin)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipettes and sterile tips

-

Microplate reader (capable of measuring absorbance at ~570 nm)

Experimental Workflow Diagram

Caption: High-level workflow for the in vitro cytotoxicity screening of a compound library.

Step-by-Step Protocol: MTT Assay

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA.

-

Perform a cell count (e.g., using a hemocytometer or automated cell counter) and determine cell viability (should be >95%).

-

Dilute the cell suspension in a complete medium to the optimal seeding density (typically 3,000-8,000 cells/well, determined empirically for each cell line).

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation (the "evaporation border").

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of each library compound in DMSO.

-

Create a series of working solutions by serially diluting the stock solutions in a complete medium. A typical final concentration range for screening would be 0.1, 1, 10, 50, and 100 µM.

-

Causality Check: The final DMSO concentration in the wells must be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Therefore, prepare a "vehicle control" containing the same final concentration of DMSO as the compound-treated wells.

-

After the 24-hour cell incubation, carefully remove the medium and add 100 µL of the medium containing the test compounds, positive control (e.g., Doxorubicin), or vehicle control to the appropriate wells.

-

Return the plate to the incubator for an additional 48 to 72 hours.

-

-

MTT Addition and Solubilization:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT stock solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

-

Gently pipette up and down to ensure complete solubilization. The plate can be placed on an orbital shaker for 5-10 minutes to facilitate this process.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available to correct for background signal.

-

Data Analysis and Interpretation

Raw absorbance data must be converted into meaningful biological metrics.

Calculation of Percentage Viability

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

-

Abs_Sample: Absorbance of cells treated with the test compound.

-

Abs_Vehicle: Average absorbance of cells treated with the vehicle (DMSO) control.

-

Abs_Blank: Average absorbance of wells containing medium but no cells.

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[10] It is the most common metric for quantifying the potency of a cytotoxic compound.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R, Python) to fit a sigmoidal dose-response curve.

-

The IC₅₀ value is automatically calculated from the fitted curve.

Data Presentation and Hit Selection

Summarize the IC₅₀ values for all active compounds across the entire cell line panel in a clear, tabular format.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) | HDF (Normal) | Selectivity Index (SI) for HCT116 |

| THB-001 | 15.2 | 12.8 | 25.1 | 5.4 | >100 | >18.5 |

| THB-002 | 8.9 | 9.5 | 11.3 | 7.8 | 85.3 | 10.9 |

| THB-003 | 75.6 | >100 | 89.4 | >100 | >100 | N/A |

| Doxorubicin | 0.8 | 1.1 | 1.5 | 0.9 | 5.2 | 5.8 |

Data are representational.

Hit Prioritization:

-

Potency: A primary hit is often defined by an IC₅₀ value below a certain threshold (e.g., <10 µM).

-

Selectivity: The Selectivity Index (SI) is a crucial parameter for prioritizing hits. It is calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) A higher SI value (ideally >10) indicates that the compound is preferentially toxic to cancer cells, a highly desirable characteristic for a potential therapeutic agent. In the example table, THB-001 shows excellent potency against the HCT116 colon cancer line and a very high selectivity index, making it a high-priority hit for further investigation.

Potential Mechanisms and Next Steps

While the primary screen identifies cytotoxic compounds, it does not reveal their mechanism of action. Benzoxazole derivatives have been reported to induce anticancer effects through various pathways.[13][14]

Caption: Plausible mechanisms of action for benzoxazole-based anticancer agents.

Follow-up studies for promising hits like THB-001 would involve:

-

Secondary Assays: Confirming activity using an orthogonal assay (e.g., CellTiter-Glo if MTT was primary).

-

Mechanism of Action Studies: Performing assays to investigate cell cycle arrest (flow cytometry), apoptosis induction (Annexin V/PI staining), or inhibition of specific enzymatic targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.

Conclusion

The in vitro screening of 4,5,6,7-tetrahydro-1,3-benzoxazole libraries is a robust starting point for the identification of novel anticancer therapeutic leads. By employing a carefully selected panel of cancer cell lines, utilizing validated cytotoxicity assays, and applying rigorous data analysis, researchers can effectively identify and prioritize compounds with promising potency and selectivity. The protocols and strategies outlined in this guide provide a solid framework for conducting these essential early-stage drug discovery experiments, ensuring the generation of reliable data to fuel the development of the next generation of cancer therapies.

References

- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- PMC. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening.

- ResearchGate. (2025). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- PubMed. (2006). Cytotoxic assays for screening anticancer agents.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- MDPI. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs.

- ResearchGate. (n.d.). Synthesis, characterization, and anticancer activity of benzoxazole derivatives.

- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.

- Wiley Online Library. (2024). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines.

- ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF.

- PubMed. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors.

- PubMed. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents.

- ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.

- PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.

- Bentham Science. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles.

- IJPPR. (2021). Benzoxazole as Anticancer Agent: A Review.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. idus.us.es [idus.us.es]

- 9. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Methodological Guide to the Chromatographic Purification of 4,5,6,7-Tetrahydro-1,3-benzoxazole Derivatives

Abstract

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for various therapeutic applications. Achieving high purity of these derivatives is a critical, yet often challenging, step in the drug discovery pipeline, directly impacting the reliability of biological data and the viability of lead candidates. This application note provides a comprehensive, in-depth guide to the chromatographic purification of this specific class of molecules. We move beyond simple protocols to explain the underlying scientific principles, enabling researchers to develop robust, efficient, and scalable purification strategies. Methodologies covered include foundational flash column chromatography for initial cleanup and high-performance liquid chromatography (HPLC) for final polishing, alongside an introduction to Supercritical Fluid Chromatography (SFC) as a sustainable and highly efficient alternative.

Introduction: The Chemical and Biological Significance

The 4,5,6,7-tetrahydro-1,3-benzoxazole core is a bioisostere of various natural and synthetic compounds, featuring a unique combination of a saturated carbocyclic ring fused to an aromatic oxazole system. This structure imparts a semi-rigid, three-dimensional conformation that can facilitate precise interactions with biological targets. Its aromaticity makes it relatively stable, while the heteroatoms provide sites for hydrogen bonding and further functionalization[1]. As a result, these derivatives are integral to the development of novel therapeutic agents[2][3].

Foundational Principles: Understanding the Analyte and System

The key to successful chromatography is understanding the physicochemical properties of the target molecule. The 4,5,6,7-tetrahydro-1,3-benzoxazole core generally imparts moderate polarity. The final polarity, however, is dictated by the peripheral substituents.

-

Polarity Assessment : Before any preparative work, Thin Layer Chromatography (TLC) is an indispensable tool for gauging the polarity of the target compound and the nature of its impurities. This initial screen guides the selection of the appropriate chromatographic technique (Normal-Phase vs. Reverse-Phase) and the starting mobile phase conditions[6][7].

-

Solubility : Sample solubility is critical, especially for preparative scale work. A sample that precipitates on the column or in the instrument can lead to blockages, poor recovery, and system contamination[8]. Always verify that the crude material is soluble in the chosen mobile phase or a minimal amount of a stronger, compatible solvent.

Purification Workflow: A Strategic Overview

The purification strategy depends on the scale of the synthesis and the required final purity. A typical workflow involves a multi-step approach, starting with a bulk separation technique followed by a high-resolution polishing step if necessary.

Caption: General purification workflow for small molecules.

Protocol I: Flash Column Chromatography (Bulk Purification)

Flash chromatography is the workhorse for the initial, rapid purification of multi-gram quantities of material.[6][7][9] It utilizes a stationary phase (typically silica gel) and a solvent (mobile phase) pushed through the column under moderate pressure, usually with compressed air or nitrogen.[6][9]

The Causality of Method Development: TLC is Key

The choice of mobile phase (eluent) is the most critical factor and is determined empirically using TLC.

-

Objective : To find a solvent system where the target compound has an Rf (retention factor) value between 0.2 and 0.35. This range provides the optimal balance between separation from impurities and reasonable elution time.[6][7]

-

Common Solvents : For moderately polar compounds like the tetrahydro-benzoxazole derivatives, a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is standard.

-

Gradient vs. Isocratic Elution : If TLC shows impurities that are very close to the product and others that are far away, a gradient elution (where the polarity of the mobile phase is increased over time) will be necessary.[7]

Experimental Protocol: Step-by-Step Flash Chromatography

-

Column Selection : Choose a column size appropriate for the amount of crude material. A general rule is to use a silica gel-to-crude product weight ratio of 30:1 to 100:1. Difficult separations require higher ratios.[4][7]

-

Column Packing (Wet Slurry Method) : a. Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin (0.5 cm) layer of sand.[7] b. In a beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase. c. Pour the slurry into the column carefully, using a funnel. Tap the column gently to ensure even packing and dislodge any air bubbles. d. Open the stopcock to drain some solvent, allowing the silica bed to settle. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading. Do not let the column run dry.

-

Sample Loading (Dry Loading Recommended) : a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane, Acetone). b. Add a small amount of silica gel (approx. 2-3x the weight of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder to the top of the packed column. This technique generally results in better resolution than loading the sample as a concentrated liquid.[6]

-